1-(6-(Aminomethyl)pyridin-2-yl)ethanol
Description
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-[6-(aminomethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H12N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4,6,11H,5,9H2,1H3 |
InChI Key |
KTDZEBFMSRRLFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC(=N1)CN)O |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- Chemical Name: 1-(6-(Aminomethyl)pyridin-2-yl)ethanol
- Structure Features:
- Pyridine ring substituted at position 6 with an aminomethyl group (-CH2NH2)
- Ethanol substituent at position 1 attached to the pyridine ring
- Functional groups: primary amine, hydroxyl group, and aromatic nitrogen heterocycle
Preparation Methods Analysis
Reductive Amination of Cyanohydrins
Reaction Description
- The core method involves the reaction of a cyanohydrin intermediate with a pyridin-2-yl-methylamine derivative.
- The reaction medium is typically alcoholic, especially methanol, providing a suitable solvent environment for the reductive amination.
- The reaction is conducted under reductive conditions using boron hydrides, particularly sodium cyanoborohydride (NaBH3CN), which selectively reduces imines formed in situ to amines.
- The reaction medium is often rendered basic by adding an organic tertiary amine base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction.
Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Methanol (alcoholic medium) |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |
| Temperature | Room temperature |
| Additional Additives | Iron sulfate (FeSO4·7H2O) to suppress side reactions involving cyanide ions |
Mechanistic Notes
- The cyanohydrin provides a reactive site for nucleophilic attack by the amine.
- The imine intermediate formed is reduced by NaBH3CN to the corresponding amine, enabling the introduction of the aminomethyl group on the pyridine ring.
- The basic environment stabilizes intermediates and improves reaction efficiency.
- Iron sulfate or other metal salts can complex cyanide ions, preventing side reactions and improving yield.
Stepwise Synthesis Outline
Based on patent EP1358179B1 and US7208603B2, a typical synthetic route includes:
| Step | Intermediate/Compound | Description |
|---|---|---|
| 1 | Cyanohydrin intermediate (Formula III) | Prepared from ketone precursors; key electrophilic intermediate for amination |
| 2 | Pyridin-2-yl-methylamine (Formula IV) | Primary amine reagent, possibly used as hydrochloride salt for stability |
| 3 | Reductive amination | Reaction of cyanohydrin with pyridin-2-yl-methylamine in methanol with NaBH3CN and DABCO |
| 4 | Target compound: 1-(6-(Aminomethyl)pyridin-2-yl)ethanol | Isolated and purified after reaction work-up |
Alternative Synthetic Routes and Considerations
- Some methods start from 1-benzoyl-piperidin-4-one derivatives, which undergo epoxidation and fluorination to yield intermediates that can be transformed into pyridin-2-yl-methylamine derivatives.
- The ketone functional group can be converted to epoxides and further functionalized to introduce hydroxymethyl and fluoro substituents, which are then elaborated to the target amine compound.
- These routes are more complex but provide access to derivatives with additional substituents for pharmaceutical applications.
Data Table Summarizing Preparation Parameters
| Parameter | Method Details | Notes |
|---|---|---|
| Starting Materials | Cyanohydrin (III), Pyridin-2-yl-methylamine (IV) | Pyridin-2-yl-methylamine may be used as hydrochloride salt |
| Solvent | Methanol | Alcoholic medium preferred for solubility and reactivity |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Selective reductive amination agent |
| Base | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Keeps reaction medium basic, enhances amination |
| Temperature | Room temperature | Mild conditions prevent side reactions |
| Additives | Iron sulfate (FeSO4·7H2O) | Suppresses side reactions involving cyanide ions |
| Reaction Time | Variable; typically several hours | Depends on scale and purity requirements |
| Purification | Extraction, washing, decolorization with silica/animal charcoal, evaporation | Ensures removal of impurities and byproducts |
| Yield | High, dependent on reaction optimization | Patent examples report efficient conversion |
Research Results and Industrial Relevance
- The described reductive amination method is advantageous due to its mild conditions, high selectivity, and the ability to suppress side reactions by metal salt addition.
- The process is scalable and applicable to pharmaceutical manufacturing, particularly for compounds with antidepressant and analgesic properties related to pyridin-2-yl-methylamine derivatives.
- The use of tertiary amine bases and sodium cyanoborohydride is well-established in medicinal chemistry for introducing aminomethyl groups efficiently.
- The method replaces older, less efficient synthetic routes, offering improved yields and fewer hazardous byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Aminomethyl)pyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of pyridine-2-carbaldehyde or pyridine-2-carboxylic acid.
Reduction: Formation of 1-(6-(Aminomethyl)pyridin-2-yl)amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-(Aminomethyl)pyridin-2-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(6-(Aminomethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 6-(aminomethyl)pyridin-2-yl substituent. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Pyridin-2-yl Ethanol Derivatives
Key Observations :
- Aminomethyl vs. Bromo: The bromo substituent in 1-(6-Bromopyridin-2-yl)ethanol acts as a leaving group, making it useful in nucleophilic substitutions . In contrast, the aminomethyl group in the target compound offers nucleophilic reactivity and hydrogen-bonding capacity.
- Aminomethyl vs. Hydroxyethyl: The diol structure of 1-[6-(1-hydroxyethyl)pyridin-2-yl]ethanol enhances solubility but lacks the amine’s coordination versatility .
- Ethanol vs. Ethanone: The ketone in 1-[6-(Chloromethyl)pyridin-2-yl]ethanone reduces polarity compared to the hydroxyl group in ethanol derivatives .
Physicochemical Properties
- Solubility: The aminomethyl group increases water solubility due to protonation of the -NH₂ group at physiological pH. This contrasts with the hydrophobic bromo analog .
- Basicity : The primary amine (pKa ~9–10) is more basic than the hydroxyl group (pKa ~16), enabling pH-dependent reactivity.
- Thermal Stability: Bromo and chloromethyl analogs may decompose under heating due to halide reactivity, whereas the aminomethyl group is thermally stable but prone to oxidation .
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